Triethylphosphine gold bromide

説明

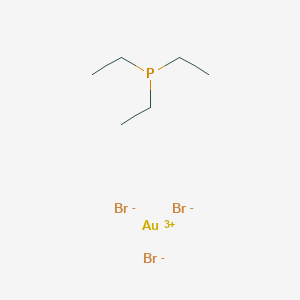

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

gold(3+);triethylphosphane;tribromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15P.Au.3BrH/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;;3*1H/q;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELHWNHHIOMFRD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.[Br-].[Br-].[Br-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15AuBr3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931444 | |

| Record name | Gold(3+) bromide--triethylphosphane (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14243-60-8 | |

| Record name | Triethylphosphine gold bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014243608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold(3+) bromide--triethylphosphane (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triethylphosphine Gold I Bromide

Direct Synthesis Routes

The most straightforward approaches to triethylphosphine (B1216732) gold(I) bromide involve the direct formation of the gold-phosphorus bond. These methods typically utilize readily available gold(I) precursors.

Reaction of Gold(I) Bromide with Triethylphosphine

The direct reaction of gold(I) bromide (AuBr) with triethylphosphine (PEt3) represents a fundamental method for the synthesis of the target compound. In this reaction, the phosphine (B1218219) ligand coordinates to the gold(I) center, displacing the bridging bromide ions in the polymeric structure of AuBr to form the monomeric complex.

The reaction is typically carried out by treating a suspension of gold(I) bromide in a suitable organic solvent, such as dichloromethane (B109758) or ethanol, with a stoichiometric amount of triethylphosphine. The reaction mixture is stirred at room temperature until the solid gold(I) bromide has completely reacted, resulting in a solution of triethylphosphine gold(I) bromide.

Table 1: Reaction Parameters for the Direct Synthesis of Triethylphosphine Gold(I) Bromide

| Parameter | Condition |

| Gold Precursor | Gold(I) Bromide (AuBr) |

| Ligand | Triethylphosphine (PEt3) |

| Solvent | Dichloromethane, Ethanol |

| Temperature | Room Temperature |

| Reaction Time | Varies, until completion |

Ligand Exchange from Related Gold(I) Halide Precursors

A common and efficient method for the synthesis of triethylphosphine gold(I) bromide is through a ligand exchange reaction, starting from the analogous chloro complex, chloro(triethylphosphine)gold(I) ((Et3P)AuCl). This precursor is often more readily available or easier to prepare than the bromide analogue.

This synthesis involves the reaction of an ethanolic solution of chloro(triethylphosphine)gold(I) with an aqueous solution of a bromide salt, such as sodium bromide (NaBr). The bromide ion displaces the chloride ion from the coordination sphere of the gold(I) center, leading to the formation of triethylphosphine gold(I) bromide, which often precipitates from the reaction mixture as a solid. The solid product can then be collected by filtration.

Alternative Preparative Strategies

Beyond direct synthesis, triethylphosphine gold(I) bromide can be prepared through the displacement of other, more labile ligands from gold(I) bromide complexes.

Displacement of Other Ligands by Triethylphosphine

Gold(I) bromide complexes with weakly coordinating ligands, such as dimethyl sulfide (B99878) ((Me2S)AuBr) or tetrahydrothiophene (B86538) ((tht)AuBr), serve as excellent precursors for the synthesis of triethylphosphine gold(I) bromide. Triethylphosphine is a stronger Lewis base than dimethyl sulfide or tetrahydrothiophene and can readily displace these ligands from the gold(I) center.

The synthesis is typically performed by dissolving the weakly-ligated gold(I) bromide complex in a solvent like dichloromethane and then adding a stoichiometric amount of triethylphosphine. The displacement reaction is generally rapid and occurs at room temperature. The volatile displaced ligand (dimethyl sulfide or tetrahydrothiophene) can be removed under reduced pressure along with the solvent to yield the desired triethylphosphine gold(I) bromide.

Purification and Isolation Techniques

The purification of triethylphosphine gold(I) bromide is crucial to obtain a product of high purity, suitable for further applications. The most common method for purification is recrystallization.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at elevated temperatures. For triethylphosphine gold(I) bromide, common solvent systems for recrystallization include mixtures of a good solvent (such as dichloromethane or chloroform) and a poor solvent (such as hexane (B92381) or pentane).

The general procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent. The solution is then filtered, if necessary, to remove any insoluble impurities. The "poor" solvent is then slowly added to the hot filtrate until the solution becomes slightly turbid. Upon cooling, pure crystals of triethylphosphine gold(I) bromide will form. The crystals are then isolated by filtration, washed with a small amount of the cold "poor" solvent to remove any residual soluble impurities, and dried under vacuum.

Table 2: Common Solvents for Recrystallization

| Good Solvents | Poor Solvents |

| Dichloromethane | Hexane |

| Chloroform | Pentane |

| Ethanol | Diethyl Ether |

Isolation of the purified solid is typically achieved through vacuum filtration, which efficiently separates the crystalline product from the mother liquor. The collected crystals are then thoroughly dried under vacuum to remove any residual solvent.

Structural Characterization and Solid State Analysis

X-ray Diffraction Studies

X-ray diffraction analysis is a cornerstone technique for determining the three-dimensional atomic arrangement within a crystalline solid. For triethylphosphine (B1216732) gold bromide, these studies have been instrumental in defining its structural parameters with high precision.

Determination of Coordination Geometry at Gold(I)

In the solid state, the gold(I) center in triethylphosphine gold bromide adopts a nearly linear two-coordinate geometry, which is a common feature for gold(I) complexes. The gold atom is coordinated to one phosphorus atom from the triethylphosphine ligand and one bromine atom. This linear or near-linear arrangement of the P-Au-Br axis is a defining characteristic of the molecule's structure. This coordination geometry is consistent with that observed in other (phosphine)gold(I) halide complexes. researchgate.netresearchgate.net

Analysis of Intramolecular Bond Lengths and Angles (Au-P, Au-Br)

Precise measurements of bond lengths and angles within the this compound molecule have been obtained from X-ray diffraction data. The Au-P bond length is a critical parameter, and in a related complex, bromo(triphenylphosphine)gold(I), the Au-P bond length was determined to be 2.229(4) Å. researchgate.net The Au-Br bond length in the same analogue was found to be 2.404(10) Å. researchgate.net For comparison, in a similar class of compounds, the Au-P bond lengths generally fall in the range of 2.2 to 2.3 Å, and Au-Br distances are typically around 2.4 to 2.5 Å. nih.govacs.org The P-Au-Br bond angle deviates only slightly from the ideal 180° of a perfectly linear geometry.

Table 1: Selected Intramolecular Bond Lengths and Angles for (Phosphine)gold(I) Bromide Analogues

| Compound | Au-P Bond Length (Å) | Au-Br Bond Length (Å) | P-Au-Br Angle (°) | Reference |

|---|---|---|---|---|

| Bromo(tribenzylphosphine)gold(I) | 2.229(4) | 2.404(10) | - | researchgate.net |

| Bromo(trimesitylphosphine)gold(I) | - | - | - | researchgate.net |

Crystallographic Data and Parameters

The crystallographic data provide a fundamental description of the crystal lattice. For analogous (phosphine)gold(I) bromide compounds, the crystal system and space group have been determined. For example, bromo(tribenzylphosphine)gold(I) is isomorphous with its chloride analogue and crystallizes in the space group P3c1. researchgate.net Another related compound, [(2-Methylphenyl)phosphine]gold(I) bromide, crystallizes in the monoclinic space group C2/c with Z = 8. researchgate.net The unit cell dimensions for this compound are a = 26.522(6) Å, b = 6.8720(13) Å, c = 13.811(4) Å, and β = 120.930(7)°. iucr.org

Table 2: Crystallographic Data for a (Phosphine)gold(I) Bromide Analogue

| Parameter | Value | Reference |

|---|---|---|

| Compound | [(2-Methylphenyl)phosphine]gold(I) bromide | researchgate.net |

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2/c | researchgate.netiucr.org |

| a (Å) | 26.522(6) | iucr.org |

| b (Å) | 6.8720(13) | iucr.org |

| c (Å) | 13.811(4) | iucr.org |

| β (°) | 120.930(7) | iucr.org |

| V (ų) | 2159.3(9) | iucr.org |

| Z | 8 | researchgate.net |

Solution Phase Behavior and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For triethylphosphine (B1216732) gold bromide, ³¹P, ¹H, and ¹³C NMR provide comprehensive information about the gold-phosphine bond and the triethylphosphine ligand itself.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds like (Et₃P)AuBr. The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment. In gold(I) phosphine (B1218219) complexes, the ³¹P chemical shift provides insights into the nature of the gold-phosphine bond. For instance, the ³¹P NMR spectrum of a gold complex with a phosphine and a benzimidazole (B57391) derivative ligand shows a single signal at 26.9 ppm, indicating the stability of the complex in solution. mdpi.com The one-bond coupling constant, ¹J(³¹P-¹⁹⁷Au), between the phosphorus-31 and gold-197 nuclei can also be observed, although the quadrupolar nature of the gold nucleus can lead to broad lines. rsc.org Typical one-bond J-couplings for inorganic complexes range from 120-700 Hz. rsc.org

The interaction of triethylphosphine gold chloride (Et₃PAuCl), a related compound, with thiourea (B124793) has been studied using ³¹P NMR. nih.gov These studies show that ligand exchange reactions can be monitored by observing changes in the ³¹P chemical shifts. nih.gov For example, the formation of [Et₃P-Au-Tu]⁺ (where Tu is thiourea) is indicated by specific shifts in the spectrum. nih.gov Furthermore, the oxidation of the triethylphosphine ligand to triethylphosphine oxide (Et₃PO) can also be detected, appearing as a distinct resonance. nih.gov

¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand, in this case, triethylphosphine. The ¹H NMR spectrum of (Et₃P)AuBr shows characteristic signals for the ethyl groups. Specifically, a doublet of triplets for the methyl (–CH₃) protons and a doublet of quartets for the methylene (B1212753) (–CH₂) protons are observed due to coupling with both the neighboring protons and the phosphorus nucleus. mdpi.comnih.gov For a similar gold(I)-PEt₃ complex, the –CH₃ signal appears as a doublet of triplets at 1.31 ppm with a coupling constant ³J(H–P) of 18.5 Hz. mdpi.com

The ¹³C NMR spectrum provides information about the carbon framework of the triethylphosphine ligand. The signals for the methyl and methylene carbons are also split due to coupling with the phosphorus atom. In a representative Au(I)-PEt₃ complex, the ¹³C NMR spectrum displays signals for the phosphine at 9.2 ppm (CH₃) and 18.5 ppm (d, CH₂, J(C–P) = 37.3 Hz). mdpi.com These chemical shifts and coupling constants are characteristic of coordinated triethylphosphine and differ from those of the free ligand. mdpi.com

Table 1: Representative NMR Data for Triethylphosphine Gold(I) Complexes

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | 1.85 | dq, J = 10.3, 7.6 | -CH₂- | nih.gov |

| 1.21 | dt, J = 19.0, 7.7 | -CH₃ | nih.gov | |

| ¹³C | 18.19 | d, J(C-P) = 35.4 | -CH₂- | nih.gov |

| 8.91 | -CH₃ | nih.gov | ||

| ³¹P | 26.9 | PEt₃ | mdpi.com |

Note: Data presented is for (Triethylphosphine)gold(I) bromide and similar Au(I)-PEt₃ complexes. dq = doublet of quartets, dt = doublet of triplets, d = doublet.

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecular species from solution into the gas phase. researchgate.net It is particularly useful for studying coordination complexes like triethylphosphine gold bromide. ESI-MS can be used to confirm the molecular weight of the complex and to study its fragmentation patterns, providing further structural information. researchgate.net

In the positive ion mode, ESI-MS of gold(I) phosphine complexes often shows a prominent peak corresponding to the cationic fragment [Au(PR₃)]⁺ or [Au(PR₃)₂]⁺. unipi.it For instance, high-resolution mass spectrometry of gold(I) complexes can be performed to identify various species in solution. nih.govacs.org The technique is sensitive enough to detect different gold cluster sizes and ligand ratios in solution. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. For this compound, these techniques can provide information about the Au-P and Au-Br bonds, as well as the internal vibrations of the triethylphosphine ligand. The vibrational spectra of organophosphorus compounds can be complex, but they allow for unambiguous discrimination between different molecules. nih.gov

The Au-P stretching vibration is a key feature in the vibrational spectra of phosphine gold complexes. Its frequency is indicative of the strength of the gold-phosphine bond. Similarly, the Au-Br stretching frequency provides direct information about the gold-bromine bond. These vibrational modes are typically found in the far-infrared region of the spectrum. nih.gov

Solution Equilibria and Speciation Studies

The behavior of this compound in solution can be complex, involving equilibria such as ligand exchange and disproportionation reactions. nih.gov Studies on related cyano(triethylphosphine)gold(I) have shown that this complex can exist in equilibrium with other species in solution. acs.orgnih.gov

In aqueous solutions, gold(I) complexes can undergo ligand scrambling reactions. nih.gov For example, a (NHC)AuIBr complex (where NHC is an N-heterocyclic carbene) can rearrange to form a bis-carbene complex, [(NHC)₂Au]⁺, and the [AuBr₂]⁻ anion. nih.govresearchgate.net The [AuBr₂]⁻ species can then undergo a redox reaction to form metallic gold (Au⁰) and bromine. researchgate.net The stability of gold(I) complexes in solution is a critical factor, as they can be prone to reduction to Au(0) or oxidation to Au(III), especially in the presence of certain reagents or under physiological conditions. researchgate.net

Coordination Chemistry and Ligand Exchange Dynamics

Lability of the Bromide Ligand

The bromide ligand in triethylphosphine (B1216732) gold bromide is considered labile and can be readily displaced by other ligands. This lability is a characteristic feature of many gold(I) halide complexes. The Au-Br bond can be cleaved in the presence of various nucleophiles, a process that is often a key step in the mechanism of action of related gold(I) complexes in biological systems and catalytic applications.

Studies on similar gold(I) phosphine (B1218219) complexes have shown that the nature of the phosphine ligand can influence the lability of the halide. For instance, the course of oxidative addition of elemental bromine to (L)AuBr complexes is strongly influenced by the nature of the tertiary phosphine ligand L. rsc.org While specific kinetic data for the bromide exchange in AuBr(PEt₃) is not extensively detailed in the provided literature, the general reactivity patterns of gold(I) halides suggest that the bromide ion is a good leaving group, facilitating substitution reactions. nih.govresearchgate.net

The lability of the halide ligand is also a factor in the formation of different gold(I) species in solution. For example, ligand scrambling reactions, where two (L)AuX complexes redistribute to form [(L)₂Au]⁺ and [AuX₂]⁻, have been observed for various phosphine gold(I) halides. nih.gov This process is initiated by the dissociation of the halide ligand.

In the context of related compounds, the halide derivatives of Auranofin, where the thiosugar ligand is replaced by chloride, bromide, or iodide, demonstrate the displaceable nature of the halide ligand. nih.govresearchgate.net The reaction of chloro(triethylphosphine)gold(I) with thiourea (B124793), for instance, results in the displacement of the chloride ion to form [Et₃P-Au-Tu]⁺, highlighting the lability of the halide. nih.gov

Displacement of the Triethylphosphine Ligand

While often considered the more stable or "carrier" ligand in complexes like Auranofin, the triethylphosphine (PEt₃) ligand in triethylphosphine gold bromide can also be displaced under certain conditions. nih.govacs.org Its displacement is a critical factor in the metabolism and excretion of related gold drugs and can be influenced by competitive ligands and the solvent environment. semanticscholar.org

Competitive ligand binding studies, often employing techniques like ESI-MS and NMR spectroscopy, have provided insights into the displacement of the triethylphosphine ligand. nih.govacs.org These studies typically involve reacting the gold complex with biologically relevant nucleophiles, such as thiols (e.g., cysteine) and other phosphines. nih.govnih.gov

For instance, in reactions with certain peptides, the triethylphosphine ligand can be retained or lost depending on the nature of the peptide. acs.org The addition of cyanide has been shown to displace the triethylphosphine ligand, a process of potential physiological relevance. nih.govsemanticscholar.org

A comparative study showed that while triethylphosphine-containing gold compounds tend to retain the phosphine ligand upon interaction with certain peptides, analogous trimethylphosphite complexes readily lose the phosphite (B83602) ligand, indicating a stronger Au-P bond in the case of triethylphosphine. acs.org However, under specific conditions, even the triethylphosphine ligand can be displaced. For example, the reaction of Auranofin with thiourea can lead to the displacement of both the thiolate and the triethylphosphine ligands. nih.gov

| Gold(I) Complex | Competing Ligand | Observed Outcome | Reference |

|---|---|---|---|

| Auranofin (Et₃PAu(SATg)) | Thiourea (Tu) | Displacement of both Et₃P and SATg⁻ ligands. | nih.gov |

| [AuCl(PEt₃)] | Thiourea (Tu) | Displacement of Cl⁻ to form [Et₃P-Au-Tu]⁺. | nih.gov |

| Auranofin | Cyanide (CN⁻) | Displacement of Et₃P ligand detected by ³¹P NMR. | nih.gov |

| Triethylphosphine-containing compounds | Cysteinyl and Selenocysteinyl peptides | Gold retains the triethylphosphine ligand in most cases. | acs.org |

| [Au(pben)(PEt₃)] | L-cysteine | Displacement of the PEt₃ ligand. | nih.govmdpi.com |

The solvent environment plays a crucial role in the lability of ligands in gold(I) complexes. researchgate.netresearchgate.net The polarity and coordinating ability of the solvent can influence reaction rates and equilibria by stabilizing intermediates and transition states. tumkuruniversity.ac.in For reactions involving charged species, the dielectric constant of the solvent is particularly important.

Formation of Adducts and Solvates

This compound can form adducts with various donor molecules. These adducts can be simple associations or can involve the displacement of one of the original ligands. The formation of such species is often observed in solution and can be intermediates in more complex reactions. ontosight.airesearchgate.netacs.org

For example, in the presence of excess bromide ions, trihalide or polyhalide adducts can form. rsc.org Similarly, interactions with solvent molecules can lead to the formation of solvates. acs.org The study of N-heterocyclic carbene (NHC) gold(I) bromide complexes has shown the formation of dimers and other adducts in solution, a behavior that can be analogous to phosphine complexes. nih.gov

In reactions with biological molecules, such as peptides, various adducts can be formed where the gold(I) center is coordinated to the peptide, sometimes with the triethylphosphine ligand still attached, and sometimes with its complete loss. nih.govacs.org

Phosphine Stoichiometry Effects (e.g., Monophosphine vs. Bisphosphine Gold(I) Complexes)

The stoichiometry of the phosphine ligand has a profound effect on the structure, stability, and reactivity of gold(I) complexes. wiley-vch.deacs.org While this compound is a monophosphine complex, [L-Au-X], bisphosphine complexes, [(L)₂Au]⁺, are also common and important species in gold chemistry.

Monophosphine complexes are neutral and linearly coordinated. In contrast, bis(phosphine)gold(I) complexes are cationic and also typically exhibit linear coordination of the two phosphine ligands around the gold center. nist.gov These cationic complexes are often formed through ligand scrambling reactions from monophosphine precursors in solution. nih.gov

The reactivity of these two types of complexes differs significantly. For instance, in catalytic cycles, the active species can be a cationic monophosphine gold(I) complex formed by the dissociation of the anionic ligand from the neutral precursor. researchgate.net The formation of bis(phosphine) complexes can sometimes be a deactivation pathway, as these species can be less catalytically active than their monophosphine counterparts. nist.gov

Studies on the reaction of triphenylphosphine (B44618) with gold nanoparticles have shown that ligand exchange can lead to the formation of Au(I) complexes with different phosphine stoichiometries on the nanoparticle surface. researchgate.netacs.org The displacement of one phosphine ligand by a bidentate diphosphine ligand has also been studied, revealing that complexes with at least one monodentate phosphine ligand act as precursors in the formation of diphosphine-protected gold clusters. nist.gov

| Characteristic | Monophosphine Complex (e.g., (Et₃P)AuBr) | Bisphosphine Complex (e.g., [(Et₃P)₂Au]⁺) | Reference |

|---|---|---|---|

| General Formula | L-Au-X | [L₂Au]⁺ | wiley-vch.denist.gov |

| Charge | Neutral | Cationic | nist.gov |

| Formation | Direct reaction of Au(I) salt with one equivalent of phosphine. | Reaction with excess phosphine or via ligand scrambling of monophosphine complexes. | nih.gov |

| Role in Catalysis | Often the precatalyst, which can generate a cationic active species. | Can be the active catalyst or a less active/inactive species depending on the reaction. | researchgate.netnist.gov |

Reactivity and Mechanistic Investigations in Organic Transformations

Role as a Precursor to Catalytically Active Gold Species

Triethylphosphine (B1216732) gold bromide, with the chemical formula AuBr(PEt3), serves as a stable and accessible precursor for the in-situ generation of catalytically active gold(I) species. ontosight.ai These active species are typically cationic gold complexes, which are highly effective in activating unsaturated carbon-carbon bonds. acs.orgnih.gov The generation of the active catalyst often involves the abstraction of the bromide ligand from the neutral precursor. This is commonly achieved by using a silver salt with a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆) or silver tetrafluoroborate (B81430) (AgBF₄). acs.orgmdpi.com The silver cation precipitates as silver bromide (AgBr), leaving the cationic gold(I) species in solution, ready to participate in the catalytic cycle.

The general scheme for the activation of triethylphosphine gold bromide can be represented as:

AuBr(PEt3) + AgY → [Au(PEt3)]⁺Y⁻ + AgBr(s) (where Y⁻ is a non-coordinating anion like SbF₆⁻ or BF₄⁻)

The nature of the phosphine (B1218219) ligand, in this case, triethylphosphine, plays a crucial role in modulating the electronic properties and, consequently, the reactivity of the resulting cationic gold catalyst. nih.gov While this compound itself can have applications, it is this role as a precursor to more active cationic species that is central to its utility in a wide array of organic transformations. ontosight.ai

In some catalytic systems, the active gold species might not be a simple mononuclear complex. For instance, the removal of the halide ligand from certain phosphinegold(I) halide precursors can lead to the formation of dimeric cations, which can exhibit unique catalytic activities. rsc.org Furthermore, the choice of the activating agent is critical, as silver salts can sometimes interfere with the catalytic process, making silver-free activation methods an attractive area of research. rsc.orgresearchgate.net

Elementary Steps in Gold-Catalyzed Reactions

A fundamental step in many gold-catalyzed reactions is the activation of π-systems, such as those in alkynes and allenes, by the cationic gold(I) catalyst. acs.orgnih.gov The gold center, being electrophilic, coordinates to the carbon-carbon multiple bond, rendering it more susceptible to nucleophilic attack. acs.org This activation is a key feature of gold catalysis and is attributed to relativistic effects that increase the Lewis acidity of the gold(I) center. nih.gov

The interaction between the gold catalyst and the alkyne or allene (B1206475) is typically depicted as the formation of a η²-complex. acs.org This coordination polarizes the C-C π-bond, creating a partial positive charge on the carbon atoms and making them electrophilic. The extent of this activation can be tuned by modifying the electronic properties of the ligands attached to the gold center. nih.gov

For example, in the case of allenes, the gold catalyst can coordinate to one of the double bonds, activating it for subsequent nucleophilic attack. u-tokyo.ac.jp The regioselectivity of this attack can be influenced by the substitution pattern of the allene and the nature of the nucleophile. Mechanistic studies, including computational work, have been employed to understand the intricacies of this activation and the subsequent reaction pathways. caltech.edunih.gov

The following table summarizes the types of substrates activated by gold catalysts derived from precursors like this compound:

| Substrate Type | Activation Mode | Consequence of Activation |

| Alkynes | η²-coordination to the C≡C bond | Increased electrophilicity of the alkyne carbons |

| Allenes | η²-coordination to one of the C=C bonds | Increased electrophilicity of the allene carbons |

Following the activation of the alkyne or allene by the gold catalyst, the subsequent elementary step is typically the attack of a nucleophile on the activated π-system. acs.org This attack can be either intermolecular or intramolecular, leading to the formation of a new carbon-nucleophile bond and a gold-carbon (Au-C) bond. acs.org The formation of this vinyl-gold or allyl-gold intermediate is a crucial step in the catalytic cycle.

The regioselectivity and stereoselectivity of the nucleophilic attack are often high and can be controlled by the nature of the substrate, the nucleophile, and the gold catalyst. acs.org For instance, the attack on a gold-activated alkyne generally occurs in an anti-fashion, leading to a trans-alkenylgold intermediate. acs.org

In the context of allene cycloisomerization, an internal nucleophile attacks the gold-activated allene, leading to the formation of a cyclic product containing a gold-carbon bond. u-tokyo.ac.jp The reaction can proceed through different pathways depending on the substitution pattern of the allene and the reaction conditions.

The general process can be illustrated as follows:

[Au(PEt3)]⁺ + R-C≡C-R' → [R-C(AuPEt3)=C(Nu)-R'] (where Nu is the nucleophile)

The final step in many gold-catalyzed cycles is protodeauration (or protonolysis), which involves the cleavage of the gold-carbon bond by a proton source, regenerating the active cationic gold catalyst and releasing the final organic product. researchgate.net This step is essential for achieving catalytic turnover.

The facility of the protodeauration step can be influenced by several factors, including the nature of the organogold intermediate and the acidity of the proton source. researchgate.net Theoretical studies have shown that the strength of the Au-C bond plays a significant role; a stronger bond generally leads to a higher activation energy for protodeauration. researchgate.net The electronic properties of the phosphine ligand also impact this step, with electron-rich ligands often accelerating the reaction by providing a thermodynamic driving force. researchgate.net

A simplified representation of protodeauration is:

[R-C(AuPEt3)=C(Nu)-R'] + H⁺ → R-CH=C(Nu)-R' + [Au(PEt3)]⁺

Redox Chemistry of Triethylphosphine Gold(I) Bromide

While much of the catalytic chemistry of this compound involves gold(I) species, the gold center can undergo oxidative addition reactions, leading to the formation of gold(III) complexes. rsc.orguea.ac.uk In an oxidative addition reaction, a molecule adds to the metal center, increasing both the oxidation state and the coordination number of the metal. For gold(I), this involves a formal change to gold(III).

The oxidative addition of elemental bromine (Br₂) to phosphinegold(I) bromide complexes, (L)AuBr, has been studied. rsc.org The nature of the tertiary phosphine ligand (L) significantly influences the course of the reaction. rsc.org For less sterically demanding phosphines, standard square-planar gold(III) complexes of the type (L)AuBr₃ are formed. rsc.org

(Et₃P)AuBr + Br₂ → (Et₃P)AuBr₃

The resulting gold(III) complex has a square-planar geometry, in contrast to the linear geometry of the starting gold(I) complex. rsc.org This change in geometry can have significant steric implications, especially for bulky phosphine ligands. rsc.org

Oxidative addition is a key step in catalytic cycles that involve a Au(I)/Au(III) redox couple. uea.ac.ukresearchgate.net While less common than the purely Lewis acidic activation by gold(I), understanding the factors that promote oxidative addition is crucial for the development of new gold-catalyzed cross-coupling reactions. researchgate.net

Reductive Elimination Pathways

Reductive elimination is a fundamental reaction step in organometallic chemistry, typically involving gold(III) complexes, leading to the formation of new chemical bonds and the reduction of the metal center to gold(I). Mechanistic studies on complexes analogous to those involving this compound have identified several distinct pathways for this transformation. nih.govacs.orguea.ac.uk

Heating solutions of square-planar Au(III) complexes of the type [Au(CF3)(Me)X(PR3)] (where X can be Br) primarily results in the reductive elimination of MeX, yielding the corresponding Au(I) complex, [Au(CF3)(PR3)]. nih.govacs.orgum.es This process is often accompanied by the formation of secondary products like [Au(PR3)2]+. acs.org

Two predominant mechanisms have been elucidated for these reactions:

Dissociative Pathway: This pathway involves the initial dissociation of a ligand, most commonly the phosphine, to generate a transient, three-coordinate Au(III) intermediate. nih.govacs.orgum.es This intermediate subsequently undergoes reductive elimination. The reductive eliminations of ethane (B1197151) or methyl bromide from complexes such as [Au(CF3)(Me)(Br)(PR3)] are understood to proceed through this formation of a tricoordinate species. acs.org The rate of this process can be influenced by external factors; for instance, the presence of an acid can catalyze the reaction by protonating the dissociated phosphine, thereby shifting the equilibrium toward the reactive three-coordinate intermediate. um.es

S_N_2 Pathway (Nucleophilic Substitution): An alternative mechanism involves the nucleophilic attack of a weakly coordinating anion or a neutral nucleophile at the gold-bound carbon atom. nih.govacs.org This pathway is more common for complexes with good leaving groups, such as triflate (OTf) or perchlorate (B79767) (ClO4). acs.org Experimental and computational evidence supports this S_N_2 mechanism, which represents a significant pathway for reductive elimination from Au(III) alkyl complexes. acs.org The reaction rate via this pathway is sensitive to the coordinating ability of the solvent. acs.org

A third, concerted mechanism has also been proposed for certain reductive eliminations, particularly for C(sp2)–C(sp)N bond formation from dicyanoarylgold(III) complexes, which proceeds through an asynchronous concerted transition state. uzh.chnih.gov

| Gold(III) Complex Type | Reaction Conditions | Products | Proposed Mechanism | Reference |

|---|---|---|---|---|

| [Au(CF3)(Me)(Br)(PR3)] | Heating | Me-Br + [Au(CF3)(PR3)] | Phosphine dissociation to a tricoordinate intermediate | acs.org |

| cis-[Au(CF3)(Me)(PPh3)2]OTf | Heating in coordinating solvent (e.g., acetonitrile) | Me-PPh3+OTf- + [Au(CF3)(PPh3)] | SN2 attack by dissociated PPh3 on the methyl carbon | acs.org |

| [Au(CF3)(Me)(OTf)(PPh3)] | Heating | Me-OTf + [Au(CF3)(PPh3)] | SN2 attack by external nucleophile/anion | nih.govacs.org |

| Dicyanoarylgold(III) phosphine complexes | Heating | Ar-CN + Au(I) complex | Asynchronous concerted reductive elimination | uzh.chnih.gov |

Disproportionation Processes

Gold(I) phosphine complexes, particularly those with three-coordinate geometries, can be susceptible to disproportionation. This process involves the conversion of Au(I) into other oxidation states, typically Au(0) and Au(III), or the formation of Au(II) intermediates. Triphenylphosphine (B44618) gold(I) complexes are well-known for their tendency to decompose via disproportionation into the inactive bis(phosphine)gold(I) cation, [(Ph3P)2Au]+, and metallic gold. acs.org

The stability of gold(I) phosphine complexes towards disproportionation is influenced by the nature of the ligands and the solvent. In non-polar solvents, secondary phosphine complexes like [Au(PHPh2)n]+ can form, but the species with n=3 has been observed to be unstable and undergoes disproportionation. rsc.org In the presence of bases or polar solvents, the interaction of secondary phosphines with gold(I) compounds can lead to the formation of polymeric gold(I) phosphides. rsc.org

Theoretical studies using density functional theory (DFT) have provided insight into the disproportionation of Au(II) complexes, which are considered key intermediates. unt.edu These studies suggest that d9-Au(II) complexes can serve as ground-state models for the excited states of d10-Au(I) complexes, providing a framework for understanding the electronic driving forces behind these transformations. unt.edu

Redox Reactions with Disulfide and Diselenide Ligands

Triethylphosphine gold(I) complexes and their analogs readily react with organosulfur and organoselenium compounds. The interaction of phosphine gold(I) thiolates with aromatic disulfides can proceed through two competing pathways:

Thiolate-Disulfide Exchange: A second-order reaction that is first order in both the gold-thiolate complex and the disulfide. mdpi.com

Phosphine Oxidation: A competing reaction that leads to the formation of phosphine oxide (e.g., triethylphosphine oxide). This pathway is particularly observed in solvents like DMSO and DMF. mdpi.com

The mechanism for phosphine oxidation involves the formation of a phosphonium (B103445) intermediate, [R3PS-R'], which is subsequently hydrolyzed to produce the phosphine oxide. mdpi.com

Similarly, gold(I) complexes react with diselenides. Studies on gold(I) thiomalate's interaction with diselenides like selenocystine (B224153) and selenocystamine (B1203080) show that the Se-Se bond is cleaved upon reaction. researchgate.net This leads to the formation of mixed selenyl-sulfide species (RSe-Stm) and gold(I) selenide (B1212193) polymers [(AuSeR)n]. The RSe-Stm intermediate can then decompose, ultimately yielding thiomalic disulfide and metallic gold. researchgate.net

Under mild oxidation conditions, the redox chemistry of gold(I) phosphine thiolates is often centered on the sulfur ligand rather than the d10 gold(I) center. umaine.edu Electrochemical or chemical oxidation can lead to the formation of disulfides and gold clusters, with the gold(I) center itself only being oxidized at significantly higher potentials. umaine.eduresearchgate.net

| Reactants | Solvent | Observed Products | Reaction Pathway | Reference |

|---|---|---|---|---|

| Ph3PAu(SC6H4CH3) + (SC6H4NO2)2 | DMSO-d6 | Ph3P=O, Thiolate-disulfide exchange products | Competing phosphine oxidation and thiolate exchange | mdpi.com |

| Ph3PAu(SC6H4CH3) + (SC6H4NO2)2 | THF, CH2Cl2, Acetone | Thiolate-disulfide exchange products only | Thiolate-disulfide exchange | mdpi.com |

| Gold(I) thiomalate + Selenocystine | D2O | Mixed selenyl-sulfide, Thiomalic disulfide, Metallic gold | Se-Se bond cleavage followed by decomposition | researchgate.net |

| Dinuclear gold(I) phosphine dithiolates | CH3CN or CH2Cl2 | Disulfide, Au(I) species | Sulfur-based oxidation (at ~+0.6 V) | researchgate.net |

Electrophilic Substitution Reactions (e.g., at Saturated Carbon Centers)

Electrophilic substitution at a saturated carbon atom bound to gold has been investigated, particularly in the context of alkylgold complexes. These reactions demonstrate the cleavage of the carbon-gold bond by an incoming electrophile. The reaction of alkylgold(I) phosphine complexes with mercurials provides a clear example of this process. rsc.org

The mechanism of this substitution can be either bimolecular (S_E_2) or unimolecular (S_E_1), depending on the solvent and reactants. rsc.org

S_E_2 Mechanism: In solvents like dioxane and acetone, the substitution of gold by mercury is a second-order process. The reaction rate is dependent on the concentration of both the alkylgold complex and the mercurial, which is characteristic of a bimolecular electrophilic substitution. rsc.org

S_E_1 Mechanism: In solvents containing dimethyl sulfoxide, the reaction becomes kinetically first-order in the gold complex and zeroth-order in the mercurial. This indicates a unimolecular mechanism where the rate-determining step is the heterolysis of the carbon-gold bond to form a carbanion, which then rapidly reacts with the electrophile. rsc.org

These studies show that the C-Au bond in complexes like triethylphosphine gold alkyls is susceptible to attack by other electrophiles, providing a pathway for functional group exchange at a saturated carbon center.

Isomerization Mechanisms

Isomerization is an important process for gold complexes, particularly for square-planar gold(III) species, and it often precedes or competes with other reactions like reductive elimination. acs.orgum.es Thermal isomerization is frequently observed upon heating solutions of Au(III) complexes, where an equilibrium between different isomers is established before subsequent decomposition occurs. um.es

Isomerization is not limited to cis-trans conversions. In cross-coupling catalytic cycles, the isomerization of ligands at the metal center from an anti to a syn conformation can be a necessary step before reductive elimination can occur. unt.edu Gold complexes have also been shown to catalyze the isomerization of organic substrates, such as the cis-to-trans isomerization of cyclopropane (B1198618) rings. frontiersin.org

Theoretical and Computational Chemistry of Triethylphosphine Gold I Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of gold complexes, offering a balance between computational cost and accuracy. iphy.ac.cn It is widely used to study the electronic structure, bond strength, and charge distribution in molecules like triethylphosphine (B1216732) gold(I) bromide. iphy.ac.cnnih.gov

Electronic Structure Analysis

DFT calculations are instrumental in elucidating the electronic structure of gold(I)-phosphine complexes. acs.orgbohrium.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity and electronic transitions.

In related gold(I)-phosphine complexes, the HOMO is often characterized by significant contributions from the gold d-orbitals and the phosphorus ligand, while the LUMO can be localized on the gold center or involve anti-bonding interactions between the metal and the ligands. acs.orgnih.gov For instance, in Au(I) complexes with phosphine (B1218219) ligands, the HOMO-LUMO gap is a key determinant of their stability. acs.org Theoretical calculations have been used to understand the HOMO-LUMO distributions to inform the design of new gold-phosphine complexes. bohrium.com The electronic density maps of the HOMO and LUMO can be calculated to visualize the regions of electron density. researchgate.net

Assessment of Gold-Phosphorus Bond Strength and Stability

The stability of the gold-phosphorus bond is a defining characteristic of gold(I) phosphine complexes. researchgate.net DFT calculations allow for the quantification of this bond's strength through parameters like bond dissociation energies (BDEs) and snapping energies. acs.org The greater strength of the Au-P bond compared to Cu-P or Ag-P bonds is well-documented and contributes to the preference for a linear geometry in gold(I) complexes. researchgate.net

Computational studies on analogous compounds, such as auranofin and its derivatives, reveal how ligand modifications can significantly alter the Au-P bond strength. acs.orgresearchgate.net For example, replacing the triethylphosphine ligand with trimethylphosphite weakens the Au-P bond due to the electron-withdrawing nature of the oxygen atoms in the phosphite (B83602) ligand. acs.orgresearchgate.net This effect is quantified by comparing the calculated BDEs for the Au-P and Au-S bonds in these complexes. acs.org

Below is an interactive table showcasing calculated bond dissociation energies for related gold complexes, illustrating the impact of ligand substitution on bond strength.

| Complex | Bond | Snapping Energy (kcal/mol) | Bond Dissociation Enthalpy (BDE) (kcal/mol) | Bond Dissociation Free Energy (BDFE) (kcal/mol) |

| Auranofin | Au-P | 59.9 | 54.7 | 41.5 |

| Auranofin | Au-S | 53.2 | 49.8 | 36.3 |

| [Au{P(OMe)3}STga] | Au-P | 53.0 | 47.4 | 36.7 |

| [Au{P(OMe)3}STga] | Au-S | 56.3 | 53.0 | 42.1 |

Data sourced from a computational study on auranofin and its trimethylphosphite analogue. acs.orgresearchgate.net

Analysis of Charge Distribution and Electronic Effects of Ligands

The distribution of electronic charge within triethylphosphine gold(I) bromide is heavily influenced by the electronegativity and bonding characteristics of the triethylphosphine and bromide ligands. DFT methods, such as Natural Bond Orbital (NBO) analysis and Mulliken charge analysis, provide insights into the charge distribution across the molecule. acs.orgresearchgate.netnih.gov

In gold(I) phosphine complexes, the phosphine ligand acts as a strong σ-donor, contributing electron density to the gold center. acs.org This donation strengthens the Au-P bond. researchgate.net The electronic properties of the phosphine ligand, such as the nature of the substituents on the phosphorus atom, can fine-tune the electronic environment of the gold atom. acs.org For example, substituting the ethyl groups in triethylphosphine with more electron-withdrawing groups would alter the charge on the phosphorus and gold atoms, subsequently affecting the stability and reactivity of the complex. acs.org

A comparative analysis of auranofin and its trimethylphosphite derivative using Mulliken charge distribution showed that replacing triethylphosphine with trimethylphosphite increased the positive charge on the gold atom from +0.14 to +0.20 and on the phosphorus atom from +0.17 to +0.60, demonstrating the significant electronic impact of the ligand. acs.org

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory provides a delocalized view of electron distribution in molecules, which is particularly useful for understanding the bonding in complexes like triethylphosphine gold(I) bromide. cutm.ac.inula.ve It explains the formation of bonding and antibonding orbitals from the linear combination of atomic orbitals. cutm.ac.inlibretexts.org The application of MO theory helps in predicting molecular properties such as stability and magnetic characteristics. libretexts.orgsolubilityofthings.com

In a linear gold(I) complex, the primary bonding interaction involves the overlap of the gold 6s and 5d orbitals with the appropriate orbitals of the phosphine and bromide ligands to form σ molecular orbitals. The stability of the complex can be assessed by the number of electrons in bonding versus antibonding orbitals. ula.ve MO diagrams for such complexes illustrate the energy levels of these orbitals and their occupancy. cutm.ac.in

Consideration of Relativistic Effects in Gold Chemistry

Relativistic effects are paramount in the chemistry of heavy elements like gold and significantly influence the properties of its compounds. aip.organnualreviews.org These effects arise from the high velocity of core electrons, which leads to a contraction of s and p orbitals and an expansion of d and f orbitals. researchgate.netnih.gov For gold, this results in a stabilization of the 6s orbital and a destabilization of the 5d orbitals.

The strong covalent character of the Au-P bond is partly a consequence of these relativistic effects, which strengthen the Au-ligand bond. researchgate.net Computational studies on gold compounds must incorporate relativistic corrections to accurately predict molecular properties. aip.orgacs.org The yellow color of gold metal itself is a well-known consequence of relativistic effects on its electronic band structure. annualreviews.org In computational chemistry, these effects can be accounted for through methods like the use of relativistic effective core potentials (RECPs) or more rigorous four-component Dirac-based calculations. aip.org

Computational Modeling of Reaction Pathways and Intermediates

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving gold complexes, including ligand exchange and catalytic cycles. nih.govresearchgate.net DFT calculations can be used to map out potential energy surfaces, identify transition states, and determine the energies of reaction intermediates. acs.org

For gold(I) complexes, computational studies have shed light on ligand scrambling reactions, revealing key intermediates such as T-shaped Au(I) species. nih.gov The modeling of reaction pathways helps in understanding the feasibility of different mechanistic steps. For instance, in reductive elimination reactions from Au(III) complexes, computational modeling has helped to distinguish between inner-sphere mechanisms and S_N2-type pathways by calculating the activation barriers for different proposed steps. acs.org Such studies are crucial for designing more efficient and selective gold-based catalysts. researchgate.net

Applications As Precursors in Materials Science

Synthesis of Gold Nanoparticles

The use of triethylphosphine (B1216732) gold complexes as precursors allows for precise control over the synthesis of gold nanoparticles (AuNPs). The size, stability, and properties of the resulting nanoparticles can be tailored by carefully selecting the reaction conditions and the specific precursor.

Research has demonstrated that Chloro(triethylphosphine)gold(I) is an effective precursor for generating small, phosphine-stabilized AuNPs with a narrow size distribution. researchgate.net In one established method, the gold complex is reduced in an organic phase using a mild reducing agent, 9-borabicyclo smolecule.comsmolecule.comucl.ac.uknonane (9-BBN). researchgate.net This approach successfully yields AuNPs with diameters in the range of 1.2 to 2.8 nm. researchgate.net

Furthermore, the steric properties of the phosphine (B1218219) ligand itself play a crucial role in determining the final size of the nanoparticles. A comparative study of different gold(I) phosphine precursors, including those with triphenylphosphine (B44618), triethylphosphine, and trimethylphosphine (B1194731) ligands, revealed a direct correlation between the steric hindrance of the ligand and the resulting AuNP core size. ucl.ac.uk This principle allows for the tailored synthesis of AuNPs for specific applications, such as catalysis, by simply modifying the ligand on the gold precursor. ucl.ac.uk The chloro(triethylphosphine)gold(I) complex has also been used to prepare advanced nano-formulations, such as its encapsulation in biocompatible PLGA–PEG nanoparticles for biomedical studies. nih.govnih.gov

| Precursor | Reducing Agent / Method | Resulting Nanoparticle Size | Key Finding / Application |

|---|---|---|---|

| Chloro(triethylphosphine)gold(I) | 9-Borabicyclo smolecule.comsmolecule.comucl.ac.uknonane (9-BBN) | 1.2 - 2.8 nm | Synthesis of small, phosphine-stabilized AuNPs with narrow size dispersion. researchgate.net |

| Chloro(triethylphosphine)gold(I) | Sodium Borohydride / Ligand Variation Study | ~3.2 nm | Demonstrates that ligand steric hindrance tailors final nanoparticle size for catalytic use. ucl.ac.uk |

| Chloro(triethylphosphine)gold(I) | Encapsulation in PLGA-PEG | ~68 nm (overall nano-formulation) | Fabrication of advanced nanocomposites for drug delivery research. nih.gov |

Precursors for Thin Film Deposition

Triethylphosphine gold complexes are valuable precursors for vapor deposition techniques, such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD), which are used to create high-purity gold thin films for electronics and other advanced technologies. core.ac.ukacs.org The volatility and thermal stability of these precursors are critical for successful film growth. researchgate.netacs.org

A thermal ALD process for depositing high-purity, elemental gold films has been successfully developed using Chloro(triethylphosphine)gold(I). acs.orgacs.org This process involves the sequential use of the gold precursor and a strong reducing agent, 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine. acs.org The process operates within a deposition window of 160–180 °C and achieves a growth rate of 1.7 Å per cycle once nucleation is complete. The resulting films exhibit very low resistivity, close to that of bulk gold, with minimal impurities. acs.org The thermal properties of Chloro(triethylphosphine)gold(I), which melts around 86-89 °C and can be sublimed under vacuum, make it well-suited for these applications. acs.org

Other related liquid precursors, such as (bis(trimethylsilyl)amido)(triethylphosphine)gold(I), have also been synthesized and evaluated for ALD, highlighting the versatility of the triethylphosphine ligand in designing volatile and reactive gold sources for thin film fabrication. aip.orgresearchgate.net

| Precursor | Deposition Method | Co-reactant / Reducing Agent | Deposition Temperature (°C) | Film Properties |

|---|---|---|---|---|

| Chloro(triethylphosphine)gold(I) | Thermal ALD | 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine | 180 | High-purity gold, 1.7 Å/cycle growth rate, low resistivity. acs.orgacs.org |

| (Bis(trimethylsilyl)amido)(triethylphosphine)gold(I) | ALD | Dimethylamine borane | 100 - 150 | Growth achieved at low temperatures; evaluated as a promising liquid precursor. aip.orgresearchgate.net |

Fabrication of Other Advanced Materials

Beyond nanoparticles and thin films, triethylphosphine gold halides serve as foundational building blocks for more complex and functional materials, including bimetallic or core-shell nanostructures. The phosphine ligand plays a critical role in modulating the reactivity of the gold precursor, which is essential for achieving these sophisticated architectures.

For instance, the synthesis of unconventional core-shell nanostructures, such as copper-core/gold-shell (Cu@Au), often faces challenges from galvanic replacement reactions where the core metal is consumed. Research has shown that using phosphine ligands, such as trioctylphosphine, can prevent this unwanted reaction by modifying the reduction potential and kinetics of the gold precursor, enabling the controlled deposition of a gold shell onto a less noble metal core. mdpi.com Similarly, ligands like triphenylphosphine have been employed in what is termed "sterically demanding ligand synthesis" to create TiO₂-supported bimetallic gold nanoparticles alloyed with metals like copper, cobalt, and nickel for catalytic applications. acs.org These principles of using phosphine ligands to direct complex syntheses are directly applicable to triethylphosphine-based precursors.

The ability to incorporate these gold complexes into other materials is further demonstrated by the creation of hybrid nanocomposites, where Chloro(triethylphosphine)gold(I) is encapsulated within biocompatible polymer matrices, creating functional materials for biomedical research. nih.gov This highlights the role of the precursor in fabricating multi-component, advanced material systems.

| Advanced Material Type | Precursor System Principle | Synthesis Strategy | Example from Research |

|---|---|---|---|

| Core-Shell Nanostructures | Gold salt + Phosphine Ligand | Ligand modifies gold reduction potential to prevent galvanic replacement of the core metal. | Cu@Au nanowires synthesized using a gold salt with trioctylphosphine. mdpi.com |

| Bimetallic Nanoparticles | Gold salt + Phosphine Ligand + Second Metal Salt | Sterically demanding ligand synthesis (SDLS) method controls alloy formation on a support. | Au-Cu, Au-Co, and Au-Ni bimetallic catalysts using triphenylphosphine. acs.org |

| Hybrid Nanocomposites | Chloro(triethylphosphine)gold(I) | Encapsulation of the gold complex within a polymer matrix (PLGA-PEG). | Creation of a biocompatible nanostructure for drug delivery studies. nih.govnih.gov |

Advanced Research Directions

Rational Design of New Ligands for Modulating Reactivity and Selectivity

The performance of a homogeneous gold catalyst is profoundly influenced by the steric and electronic properties of its ancillary ligands. researchgate.netawuahlab.com The rational design of ligands is a cornerstone of modern catalysis research, aiming to move beyond trial-and-error approaches to a more predictive science. escholarship.org For gold(I) complexes, including those conceptually related to triethylphosphine (B1216732) gold bromide, the ligand directly modulates the Lewis acidity of the gold center, which is crucial for the activation of unsaturated C-C bonds. researchgate.netsmith.edu

Key Research Findings:

Electronic Effects: Systematic studies have shown that the electron-donating ability of a phosphine (B1218219) ligand significantly impacts the different stages of a catalytic cycle. researchgate.net For instance, in reactions where the rate-limiting step is the nucleophilic attack on a gold-activated alkyne, more electron-withdrawing phosphines can enhance the electrophilicity of the gold center, accelerating the reaction. researchgate.netbeilstein-journals.org Conversely, processes limited by protodeauration may benefit from more electron-donating ligands. researchgate.net This complex interplay means that ligand effects are not always simple to predict and must be evaluated for each specific transformation. researchgate.net

Steric Effects: Increasing the steric bulk of phosphine ligands has proven to be a highly effective strategy for improving catalyst stability and performance. sigmaaldrich.comrsc.org Highly hindered ligands, such as Buchwald-type biaryl phosphines or ylide-substituted phosphines (YPhos), can create a protective pocket around the gold(I) center. sigmaaldrich.comrsc.org This steric congestion not only prevents catalyst decomposition pathways but can also facilitate challenging reactions by disfavoring side reactions. sigmaaldrich.comrsc.org For example, systematic studies on YPhos ligands revealed that increasing steric bulk on the ligand backbone, rather than directly at the phosphorus center, led to a dramatic boost in catalytic activity by protecting a reactive ylidic carbon from side reactions. rsc.orgrsc.orgresearchgate.net

Bifunctional Ligands: A sophisticated approach involves the design of bifunctional ligands that feature a secondary functional group capable of participating in the catalytic cycle. chinesechemsoc.orgnih.gov These ligands can engage in metal-ligand cooperation, where a remote basic group (e.g., an amine or amide) can act as a proton shuttle or assist in substrate activation. chinesechemsoc.orgnih.gov This strategy has enabled unprecedented catalytic efficiencies and the discovery of novel transformations, such as the catalytic propargylic C-H functionalization. nih.gov Chiral versions of these bifunctional ligands have been successfully applied to asymmetric catalysis, including the isomerization of alkynes to allenes. acs.org

Table 1: Impact of Ligand Properties on Gold(I) Catalysis This table is based on data from multiple sources to illustrate general principles.

| Ligand Design Strategy | Property Modified | Impact on Catalysis | Example Application |

|---|---|---|---|

| Electron-Withdrawing Groups | Electronic | Increases Au(I) Lewis acidity | Accelerates nucleophilic attack on alkynes researchgate.netbeilstein-journals.org |

| Bulky/Hindered Groups | Steric | Enhances catalyst stability, prevents decomposition | Enables high turnover numbers in hydroaminations sigmaaldrich.comrsc.org |

| Bifunctional Groups | Cooperative Effects | Enables novel reaction pathways, enhances efficiency | Asymmetric isomerization, C-H functionalization nih.govacs.org |

| Ylide Substitution | Electronic & Steric | Creates highly electron-rich and tunable ligands | ppm-level catalysis in hydroaminations and cyclizations rsc.orgrsc.org |

Exploration of Novel Catalytic Transformations

While gold catalysts are renowned for activating alkynes, allenes, and enynes towards nucleophilic attack, ongoing research seeks to expand their synthetic utility into new domains. mdpi.comacs.org Triethylphosphine gold(I) complexes and their analogs serve as precursors to catalytically active species for a growing number of innovative transformations.

Key Research Findings:

C-H Functionalization: Gold-catalyzed C-H bond functionalization is an area of intense investigation. ecnu.edu.cn Researchers have developed systems for the hydroarylation of alkynes, where an aromatic C-H bond adds across the triple bond. ecnu.edu.cn The design of the phosphine ligand is critical for controlling regioselectivity in these reactions. ecnu.edu.cn For instance, using an electron-deficient phosphite (B83602) ligand can increase the electrophilicity of the gold center, directing the reaction towards a specific C-H bond. ecnu.edu.cn

Asymmetric Catalysis: The development of asymmetric transformations is a major goal. Chiral bifunctional phosphine ligands have enabled gold-catalyzed asymmetric isomerization of alkynes into axially chiral allenes, a highly atom-economic process. acs.org This approach overcomes previous limitations that required substrates with acidic C-H bonds, thus providing a more general solution. acs.org

Tandem and Cascade Reactions: The ability of gold(I) to orchestrate complex molecular rearrangements has led to the development of powerful tandem or cascade reactions. A bifunctional phosphine ligand was instrumental in a tandem gold-catalyzed propargylation of aldehydes followed by an unexpected cycloisomerization, generating complex molecular scaffolds in a single operation. nih.gov

Cycloadditions and Cycloisomerizations: Gold(I) complexes are highly effective catalysts for various cycloisomerization and cycloaddition reactions. mdpi.comacs.org Phosphine gold(I) complexes with weakly coordinating anions are exceedingly active for the cycloisomerization of enynes. acs.org Furthermore, gold catalysts can promote formal cycloadditions, such as the [4+2] cycloadditions of allene-dienes, with ligand choice influencing selectivity. scispace.com

Development of Advanced Spectroscopic Probes for Reaction Monitoring

A deep understanding of reaction mechanisms is essential for catalyst improvement and the rational design of new processes. nih.gov The transient and often low-concentration nature of catalytic intermediates makes their detection challenging. usf.edu Advanced spectroscopic techniques are being increasingly applied to study gold-catalyzed reactions in situ (under reaction conditions) and operando (while measuring catalytic activity), providing a direct window into the catalytic cycle. iucr.orgeuropean-mrs.comresearchgate.net

Key Research Findings:

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for intercepting and characterizing charged intermediates in gold catalysis. usf.edursc.org It has been used to identify key species, including mono- and di-aurated intermediates, and to monitor their evolution over the course of a reaction. usf.eduacs.org By combining ESI-MS with ion mobility spectrometry (IMS), researchers can separate and identify isomeric intermediates that are indistinguishable by mass alone, providing detailed structural insights. rsc.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy: In situ and operando IR and Raman spectroscopy are invaluable for studying changes in both the catalyst and the reacting molecules, particularly in heterogeneous systems. acs.orgnih.gov For instance, operando IR spectroscopy can track the formation of key surface species, such as carbonates or hydrides, on supported gold catalysts during CO₂ hydrogenation, helping to elucidate the reaction mechanism. rsc.org Surface-Enhanced Raman Spectroscopy (SERS) offers exceptional sensitivity for monitoring reactions catalyzed by gold nanoparticles. nih.govacs.org

X-ray Absorption Spectroscopy (XAS): For heterogeneous catalysts derived from homogeneous precursors, in situ and operando XAS is crucial for determining the oxidation state and coordination environment of the gold atoms under reaction conditions. iucr.orgchemrxiv.org XAS studies have provided definitive proof that single-site cationic Au(I) species are the active sites in reactions like acetylene (B1199291) hydrochlorination, rather than metallic gold nanoparticles. acs.org

Investigation of Heterogeneous Gold Systems Derived from Homogeneous Precursors

Bridging the gap between homogeneous and heterogeneous catalysis is a major frontier in chemistry. researchgate.netepa.gov The "heterogenization" of well-defined homogeneous catalysts, such as triethylphosphine gold bromide, aims to combine the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts, including easy separation and recyclability. researchgate.netrsc.org

Key Research Findings:

Single-Site Heterogeneous Catalysts (SSHCs): A key goal is the creation of SSHCs, where isolated, structurally uniform active sites are anchored to a solid support. worldscientific.com Using molecular precursors like [Au₂(dppe)₂Cl₂] allows for the synthesis of supported catalysts where the initial gold species is well-defined. chemrxiv.org These single-atom catalysts (SACs) represent the ultimate in atom efficiency and can exhibit unique catalytic properties compared to nanoparticles. acs.orgresearchgate.net

Support Effects: The choice of support material is critical and can dramatically influence the performance of the final heterogeneous catalyst. wikipedia.org The support is not merely an inert scaffold but can actively participate in the reaction by stabilizing specific gold species (e.g., cationic Au⁺) or by influencing the electronic properties of the supported metal. wikipedia.org For example, studies on supported gold complexes for aryl boronic acid homocoupling have shown high activity and selectivity. rsc.org

Precursor and Ligand Decomposition: The transformation from the molecular precursor to the active heterogeneous site is a complex process. Operando spectroscopic studies have shown that phosphine ligands from the precursor can decompose under reaction conditions. chemrxiv.org This decomposition can either lead to the formation of active, ligand-free gold nanoparticles or, in some cases, the remaining ligand fragments can block active sites. chemrxiv.org Understanding and controlling this activation process is crucial for designing effective heterogeneous catalysts from molecular precursors. chemrxiv.org

Proving the Active Site: A significant challenge is to prove the nature of the active species in the heterogenized system. A combination of advanced spectroscopy (like XAS) and activity measurements under reaction conditions has been used to demonstrate that for certain reactions, such as acetylene hydrochlorination, the active catalysts consist entirely of single-site cationic gold species derived from the precursor, with no evidence of nanoparticle formation. acs.org

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing triethylphosphine gold bromide, and how can purity be verified?

- Methodology : Synthesis typically involves reacting gold(III) bromide with triethylphosphine in a non-aqueous solvent (e.g., dichloromethane) under inert conditions. For purity verification, UV-Vis spectroscopy can confirm the absence of unreacted gold precursors, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual bromide ions. Bromide quantification can also employ regression-based assays using sodium bromide standards, as described in USP protocols .

Q. How can bromide content in this compound be accurately quantified for stoichiometric validation?

- Methodology : Use a chloramine-T-based colorimetric assay. Prepare a standard curve with sodium bromide (0.5–4.0 mg/mL), mix samples with chloroform and diluted HCl, add chloramine-T, and measure absorbance at 580 nm. Compare against the standard curve to calculate bromide concentration .

Q. What spectroscopic techniques are suitable for characterizing this compound’s structural integrity?

- Methodology :

- FTIR : Identify Au-P and Au-Br vibrational modes (200–400 cm⁻¹).

- NMR : ³¹P NMR detects phosphine ligand coordination shifts (δ ~20–30 ppm for triethylphosphine-Au complexes).

- X-ray crystallography : Resolve Au-Br bond lengths (typically ~2.4–2.5 Å) .

Advanced Research Questions

Q. How does this compound interact with thioredoxin reductase (TrxR), and what experimental models validate its inhibitory effects?

- Methodology :

Enzyme assays : Measure TrxR activity using DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reduction. Pre-incubate TrxR with this compound (0.1–10 µM) and compare inhibition kinetics to controls.

Cellular models : Use HepG2 or HeLa cells treated with the compound (1–50 µM). Assess viability via MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and correlate with TrxR activity .

Q. What strategies mitigate ligand displacement in this compound during biological studies?

- Methodology :

- Stabilization via co-ligands : Introduce auxiliary ligands (e.g., thiocyanate) to reduce bromide displacement by cellular thiols.

- Serum pre-treatment : Pre-incubate the compound with fetal bovine serum (10% v/v) to simulate physiological ligand competition and assess stability via HPLC .

Q. How can gold bromide complexes be selectively precipitated from mixed-metal leaching solutions for recycling studies?

- Methodology : Use Cycladex’s β-cyclodextrin derivatives under acidic conditions (pH 2–3). Centrifuge the precipitate, wash with ethanol, and confirm AuBr₃ recovery via ICP-OES. Note: This method is ineffective for gold cyanide or chloride complexes .

Q. What advanced imaging techniques resolve molecular interactions of this compound in lipid membranes?

- Methodology : Apply surface-enhanced Raman spectroscopy (SERS) with gold nanoparticles. Functionalize nanoparticles with lipid bilayers, introduce the compound, and map vibrational signatures (e.g., Au-Br stretches at ~180 cm⁻¹) using SABERS (Surface-Enhanced Ballistic Electron Raman Spectroscopy) .

Data Contradictions and Validation Notes

- Bromide assay variability : USP methods report higher sensitivity (0.005% detection limit) compared to chloramine-T protocols . Validate with ICP-MS for precision.

- Ligand stability : suggests thiocyanate ligands enhance stability, whereas highlights serum interference. Pre-screen ligand combinations under simulated physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。